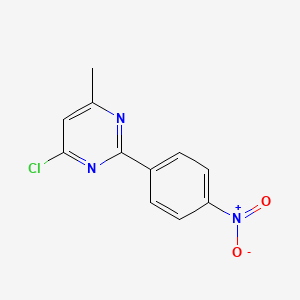
4-Cloro-6-metil-2-(4-nitrofenil)pirimidina
Descripción general
Descripción
4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is a chemical compound with the molecular formula C11H8ClN3O2 and a molecular weight of 249.65 g/mol . This compound is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and a nitrophenyl group at the 2nd position of the pyrimidine ring. It is used primarily in biochemical research, particularly in the field of proteomics .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a biochemical reagent in proteomics research . Additionally, it has been studied for its potential as a nitrification inhibitor, which could have implications in agricultural chemistry . The influence of chlorine substitution in the pyrimidine ring on the proton donor ability of the amino group in 2-aminopyrimidine has also been investigated .
Safety and Hazards
Direcciones Futuras
The future directions for the study of “4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine” and its derivatives could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . This could potentially lead to the development of new therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Métodos De Preparación
The synthesis of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine typically involves the use of commercially available starting materials and follows a series of substitution reactions. One common synthetic route starts with 4,6-dichloro-2-methylthiopyrimidine, which undergoes sequential substitution under Suzuki conditions using phenylboronic acid in the presence of triphenylphosphine and palladium acetate . The reaction conditions often include the use of solvents like ethanol and bases such as sodium bicarbonate .
Análisis De Reacciones Químicas
4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine undergoes various types of chemical reactions, including nucleophilic substitution, reduction, and oxidation. For instance, the chloro group can be displaced by nucleophiles such as cyanide ions, leading to the formation of 2,4-bismethylthiopyrimidine . Common reagents used in these reactions include palladium catalysts, bases like potassium tert-butoxide, and solvents such as N-methylpyrrolidone . The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that the compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles . This suggests that the compound can act as an electrophile, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine can be compared with other pyrimidine derivatives such as 2-chloro-6-methyl-4-nitroaniline and 2,4,6-trisubstituted pyrimidines . These compounds share similar structural features but differ in their specific substituents and functional groups. The presence of the nitrophenyl group in 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine makes it unique, as it imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives.
Propiedades
IUPAC Name |
4-chloro-6-methyl-2-(4-nitrophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c1-7-6-10(12)14-11(13-7)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFUKKYCJQOIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B1462507.png)
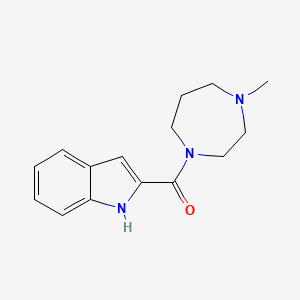
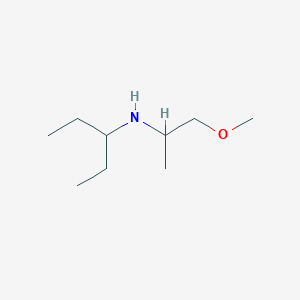
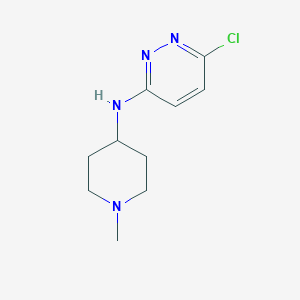
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone](/img/structure/B1462515.png)


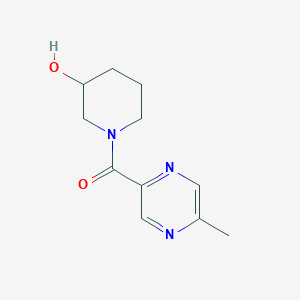


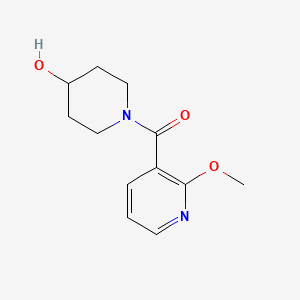
![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462528.png)
